molecular formula C14H19IN2O6 B13803090 2'-Deoxy-5-iodo-5'-O-pentanoyluridine CAS No. 84052-69-7

2'-Deoxy-5-iodo-5'-O-pentanoyluridine

Cat. No.: B13803090
CAS No.: 84052-69-7
M. Wt: 438.21 g/mol
InChI Key: IXRSCWSJPFKHLV-HBNTYKKESA-N
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Description

5-Iodo-5’-O-pentanoyl-2’-deoxyuridine is a synthetic nucleoside analog. It is structurally related to 5-Iodo-2’-deoxyuridine, a compound known for its antiviral properties. The addition of a pentanoyl group at the 5’-position enhances its lipophilicity, potentially improving its cellular uptake and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-5’-O-pentanoyl-2’-deoxyuridine typically involves the iodination of 2’-deoxyuridine followed by esterification with pentanoic acid. The reaction conditions often include the use of iodine and a suitable oxidizing agent for the iodination step, and a coupling reagent such as dicyclohexylcarbodiimide (DCC) for the esterification step.

Industrial Production Methods

While specific industrial production methods for 5-Iodo-5’-O-pentanoyl-2’-deoxyuridine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, and ensuring compliance with industrial safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-5’-O-pentanoyl-2’-deoxyuridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 5-Iodo-2’-deoxyuridine and pentanoic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: 5-Iodo-2’-deoxyuridine and pentanoic acid.

    Oxidation and Reduction: Various oxidized or reduced forms of the compound.

Scientific Research Applications

5-Iodo-5’-O-pentanoyl-2’-deoxyuridine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.

    Biology: Studied for its potential antiviral properties, particularly against DNA viruses.

    Medicine: Investigated for its potential use in antiviral therapies and as a radiosensitizer in cancer treatment.

Mechanism of Action

The mechanism of action of 5-Iodo-5’-O-pentanoyl-2’-deoxyuridine involves its incorporation into viral DNA, where it acts as a thymidine analog. This incorporation disrupts viral DNA synthesis, leading to the inhibition of viral replication. The compound may also inhibit thymidylate phosphorylase and viral DNA polymerases, further preventing viral DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

    5-Iodo-2’-deoxyuridine: A closely related compound with similar antiviral properties.

    5-Bromo-2’-deoxyuridine: Another halogenated nucleoside analog with antiviral activity.

    5-Chloro-2’-deoxyuridine: Similar in structure and function to 5-Iodo-2’-deoxyuridine.

Uniqueness

The addition of the pentanoyl group in 5-Iodo-5’-O-pentanoyl-2’-deoxyuridine enhances its lipophilicity, potentially improving its cellular uptake and bioavailability compared to its analogs. This modification may result in better therapeutic efficacy and reduced toxicity.

Properties

CAS No.

84052-69-7

Molecular Formula

C14H19IN2O6

Molecular Weight

438.21 g/mol

IUPAC Name

[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl pentanoate

InChI

InChI=1S/C14H19IN2O6/c1-2-3-4-12(19)22-7-10-9(18)5-11(23-10)17-6-8(15)13(20)16-14(17)21/h6,9-11,18H,2-5,7H2,1H3,(H,16,20,21)/t9-,10+,11+/m0/s1

InChI Key

IXRSCWSJPFKHLV-HBNTYKKESA-N

Isomeric SMILES

CCCCC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)I)O

Canonical SMILES

CCCCC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)I)O

Origin of Product

United States

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